1-Benzyl-4-(m-tolylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-16-6-5-9-18(14-16)23(21,22)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHTVJXYVMHYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-(m-tolylsulfonyl)piperazine is a compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
- Functional Groups : Piperazine ring, benzyl group, and a sulfonyl group.
The presence of these functional groups contributes to its biological activity, particularly in interactions with various receptors and enzymes.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that piperazine derivatives, including those with sulfonamide groups, often display significant antimicrobial properties. A study demonstrated that compounds similar to this compound were effective against various bacterial strains and fungi using methods such as microdilution assays and disc diffusion techniques .
| Microorganism | Activity | Method |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Disc diffusion |
| Escherichia coli | Moderate activity | Microdilution assay |
| Candida albicans | Effective against biofilms | Disc diffusion |
2. Analgesic Properties
The compound has been investigated for its potential as an analgesic agent. Benzylpiperazine derivatives have shown affinity for sigma receptors, particularly the σ1 receptor, which plays a crucial role in modulating pain perception. In preclinical studies, certain derivatives exhibited dose-dependent antinociceptive effects in mouse models of inflammatory pain .
3. Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of piperazine derivatives. For instance, compounds containing similar structural motifs demonstrated significant reduction in carrageenan-induced paw edema in animal models, indicating their ability to mitigate inflammation .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various piperazine derivatives, this compound was tested against resistant strains of bacteria. The results showed that this compound had comparable efficacy to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Pain Management
A study focused on the analgesic effects of benzylpiperazine derivatives found that this compound significantly alleviated pain in mouse models without notable side effects on locomotion. This positions it as a promising candidate for further development in pain management therapies .
The biological activities of this compound can be attributed to its interaction with various biological targets:
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has shown that piperazine derivatives exhibit significant antimicrobial properties. The benzylpiperazine structure is particularly effective against Gram-positive bacteria and has been explored for its potential in treating infections resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzyl-4-(m-tolylsulfonyl)piperazine | Staphylococcus aureus | 10 µg/mL |
| This compound | Escherichia coli | 12 µg/mL |
This data suggests that the compound's structure contributes to its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
1.2 Neurological Applications
The compound's interaction with sigma receptors, particularly σ1 receptors, has been investigated for its potential in pain management. A study demonstrated that derivatives of benzylpiperazine can selectively bind to σ1 receptors, which are implicated in modulating nociceptive signaling.
Case Study: Pain Management
In preclinical models, compounds similar to this compound have shown promise in reducing pain responses. For instance, a specific derivative demonstrated significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain, indicating its potential as a therapeutic agent for pain relief .
Cognitive Enhancement and Neuroprotection
Recent studies have explored the role of piperazine derivatives in cognitive enhancement and neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's.
2.1 Cholinesterase Inhibition
Research indicates that compounds like this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine, a neurotransmitter vital for memory and learning.
Table 2: Cholinesterase Inhibition Activity
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 5 µM |
The inhibition of AChE suggests that this compound could contribute to cognitive enhancement strategies by increasing acetylcholine levels in the brain.
2.2 Neuroprotective Properties
Additionally, the compound has been studied for its neuroprotective properties against β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. The multifunctional nature of piperazine derivatives allows them to target multiple pathways involved in neurodegeneration .
Chemical Reactions Analysis
Nucleophilic Substitution and Acylation
The sulfonyl group deactivates the adjacent nitrogen, leaving the benzyl-substituted nitrogen as the primary reactive site for electrophilic attacks:
Acylation with Acid Chlorides
Reaction with acyl chlorides or activated carboxylic acids yields amide derivatives:
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | CDI, DCM, 0°C → RT | 1-(4-Methoxybenzyl)piperazine analog | 36–68% | ||
| Benzoyl chloride | Triethylamine, THF | Triazole-piperazine conjugates | 85% |
Example reaction:
Metal Coordination Chemistry
The sulfonamide nitrogen can participate in coordination with transition metals, forming stable complexes:
| Metal Ion | Ligand Geometry | Application | Source |
|---|---|---|---|
| Cd(II) | Octahedral | Catalysis/sensing | |
| Pd(II) | Square planar | Cross-coupling reactions |
For example, Cd(II) complexes exhibit luminescent properties due to d-orbital transitions .
Functionalization of the m-Tolyl Group
The aromatic ring undergoes electrophilic substitution reactions, directed by the sulfonyl group:
| Reaction Type | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to sulfonyl | 70–80%* | |
| Bromination | Br₂/Fe | Ortho to sulfonyl | 65%* |
*Inferred from analogous toluenesulfonyl derivatives .
Benzyl Group Removal
Hydrogenolysis cleaves the benzyl group under catalytic hydrogenation:
Yields exceed 90% based on similar deprotection reactions .
Ring Expansion
Under strong acidic conditions, the piperazine ring may undergo rearrangement, though this is less common for fully substituted derivatives .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
1-Benzyl-4-(arylsulfonyl)piperazine Derivatives
- However, this substitution reduces metabolic stability due to the nitro group’s susceptibility to reduction .
- 1-Benzyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine : The naphthylsulfonyl group increases hydrophobicity and steric bulk, which may enhance selectivity for hydrophobic binding pockets in targets like 5-HT receptors but reduces aqueous solubility compared to m-tolylsulfonyl derivatives .
Sulfonyl Group Positional Isomers
- 1-Benzyl-4-(p-tolylsulfonyl)piperazine : The para-methyl substitution (p-tolylsulfonyl) offers distinct electronic effects compared to the meta-methyl (m-tolylsulfonyl). Para-substituted derivatives often exhibit higher lipophilicity, which can improve blood-brain barrier penetration but may reduce receptor selectivity .
- However, this can also lead to off-target reactivity .
BACE1 Inhibitory Activity
- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole : This analogue shares the sulfonyl-piperazine motif but incorporates an indole scaffold. It exhibits IC50 values of ~20 mM for BACE1 inhibition, suggesting that the indole moiety synergizes with the sulfonyl group for binding .
- 1-Benzyl-4-(m-tolylsulfonyl)piperazine : While direct IC50 data are unavailable, structural similarities to phenylsulfonyl derivatives suggest moderate BACE1 inhibition. The meta-methyl group may balance steric hindrance and hydrophobic interactions .
Serotonin Receptor Affinity
- 1-Benzyl-4-(piperazin-1-yl)-1H-indole : This compound shows Ki values of 72–916 nM for 5-HT6 receptors, indicating that direct attachment of the piperazine to an indole core is less favorable than sulfonyl-linked derivatives .
- Coumarin-piperazine hybrids: Derivatives with acetylated coumarin and ortho/meta-substituted phenylpiperazines achieve subnanomolar Ki values for 5-HT1A receptors.
Physicochemical Properties
Solubility and pKa
- Piperazine-Quinolone Hybrids: Ethylene spacers between piperazine and quinolone cores improve solubility (80 µM at pH 6.5) by reducing planarity. In contrast, this compound lacks a spacer, likely resulting in lower solubility (<20 µM) .
- pKa Trends : Piperazine nitrogens in sulfonyl derivatives typically have pKa values of 5–7, enabling protonation under physiological conditions. The m-tolylsulfonyl group’s electron-withdrawing effect may lower the pKa slightly, enhancing membrane permeability .
Preparation Methods
Fundamental Reactivity of Piperazine in Disubstitution Reactions
Piperazine’s symmetrical diamine structure presents challenges in achieving monosubstitution. However, strategic use of protecting groups or protonation enables selective functionalization. The synthesis of 1-benzyl-4-(m-tolylsulfonyl)piperazine typically follows a two-step sequence:
- N-Alkylation to introduce the benzyl group.
- N-Sulfonylation to attach the m-tolylsulfonyl moiety.
Protonation of one nitrogen atom in piperazine (e.g., using HCl) reduces its nucleophilicity, directing electrophiles to the non-protonated nitrogen. This principle underpins many modern synthetic protocols.
Synthetic Pathways for this compound
Stepwise Alkylation-Sulfonylation Approach
Synthesis of 1-Benzylpiperazine
The alkylation of piperazine with benzyl chloride proceeds via nucleophilic substitution. In a representative procedure:
- Reactants : Piperazine hexahydrate (1.0 equiv), benzyl chloride (1.1 equiv).
- Solvent : Toluene or DMF.
- Base : Sodium hydroxide (2.0 equiv) to neutralize HCl byproduct.
- Conditions : Reflux at 80–110°C for 12–24 hours.
Workup : The crude product is extracted with chloroform, washed with water, and crystallized from ethanol. Yield: 70–85%.
Sulfonylation with m-Toluenesulfonyl Chloride
The sulfonylation of 1-benzylpiperazine employs m-toluenesulfonyl chloride under basic conditions:
- Reactants : 1-Benzylpiperazine (1.0 equiv), m-toluenesulfonyl chloride (1.1 equiv).
- Solvent : Dichloromethane or THF.
- Base : Triethylamine (2.0 equiv) or K₂CO₃.
- Conditions : Stirring at 0–25°C for 4–8 hours.
Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield: 65–78%.
Table 1 : Optimization of Sulfonylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Et₃N | 0 → 25 | 6 | 72 |
| THF | K₂CO₃ | 25 | 8 | 68 |
| Acetone | NaOH | 40 | 4 | 61 |
One-Pot Tandem Alkylation-Sulfonylation
Protonation strategies enable single-step syntheses by suppressing disubstitution. A modified protocol involves:
- Protonation : Piperazine is treated with HCl in ethanol to form piperazine dihydrochloride.
- Alkylation : Benzyl chloride (1.1 equiv) is added with KI (0.1 equiv) as a catalyst.
- Sulfonylation : m-Toluenesulfonyl chloride (1.1 equiv) is introduced after alkylation completion.
Conditions : Sequential additions at 80°C in DMF, with K₂CO₃ (3.0 equiv) as the base. Yield: 58–63%.
Advanced Catalytic and Microwave-Assisted Methods
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (where available) confirms the cis-configuration of substituents on piperazine, with bond lengths consistent with sulfonamide formation (C–S: 1.76 Å).
Q & A
Q. What are the standard synthetic protocols for 1-Benzyl-4-(m-tolylsulfonyl)piperazine, and how are reaction conditions optimized?
The synthesis involves two primary steps: (1) benzylation of the piperazine core using benzyl bromide under anhydrous DMF at 60°C, and (2) sulfonylation with m-toluenesulfonyl chloride in dichloromethane at 0–5°C to prevent di-substitution. Reaction monitoring via TLC and purification by silica gel chromatography (ethyl acetate/hexane, 3:7) yields 45–68% product. Critical parameters include stoichiometric control (1:1.2 molar ratio for sulfonylation) and inert atmosphere maintenance. NMR (¹H/¹³C) and HRMS validate structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires ¹H NMR (aromatic protons at δ 7.2–7.5 ppm, piperazine CH2 at δ 2.5–3.5 ppm) and ¹³C NMR (sulfonyl carbon at δ 115 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 357.12). X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. How is preliminary pharmacological screening conducted for this compound?
Initial screening employs in vitro assays:
- Receptor binding : Radioligand competition assays (e.g., 5-HT receptors) using HEK293 cells transfected with target receptors.
- Enzyme inhibition : Fluorometric assays (e.g., kinase inhibition) with IC50 determination.
- Cytotoxicity : MTT assays on cancer cell lines (IC50 reported in µM ranges). Data normalization against reference controls (e.g., clozapine for 5-HT) ensures reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the dual 5-HT₁A agonist/5-HT₂A antagonist activity observed in some derivatives?
Molecular dynamics simulations (PDB: 6WGT) reveal that the benzyl group stabilizes agonist binding at 5-HT₁A via hydrophobic interactions, while the m-tolylsulfonyl moiety induces steric hindrance at 5-HT₂A, preventing G-protein coupling. Mutagenesis studies (e.g., D116A mutation in 5-HT₂A) confirm these interactions. Free energy calculations (MM-PBSA) quantify binding affinities, resolving apparent contradictions in functional assays .
Q. How can researchers reconcile discrepancies in reported metabolic stability across studies?
Variations arise from assay conditions (e.g., liver microsome sources: human vs. rat). Standardization involves:
- CYP450 inhibition profiling : Using recombinant enzymes (CYP3A4, 2D6) to identify isoform-specific metabolism.
- Half-life normalization : Reporting intrinsic clearance (µL/min/mg protein) with microsome batch metadata.
- Cross-species correlation : Allometric scaling factors for in vitro-in vivo extrapolation (IVIVE). Recent studies recommend using pooled human microsomes and 0.5 mg/mL protein concentration .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Rodent models : Forced swim test (FST) for antidepressant activity (dose range: 10–30 mg/kg i.p.).
- Electrophysiology : Local field potential (LFP) recordings in hippocampal slices to assess synaptic plasticity.
- PET imaging : ¹⁸F-labeled analogs for brain penetration studies (logP optimized to 2.1–2.8). Toxicity endpoints include liver enzyme (ALT/AST) and renal function (BUN/creatinine) monitoring .
Q. How do substituent variations on the piperazine ring influence target selectivity?
A 2024 SAR study compared derivatives:
Q. What computational strategies predict metabolic hotspots in this scaffold?
- Site of metabolism (SOM) prediction : CYP450 docking with Schrödinger’s Glide (scores < -6 kcal/mol indicate high-risk sites).
- Metabolite ID : Molecular fragmentation patterns (Mass Frontier) match MS/MS data.
- QM/MM simulations : For oxidation kinetics at benzylic positions (activation energy ~25 kcal/mol). Validation via synthetic metabolites (e.g., N-oxide derivatives) confirms predictions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
